molecular formula C23H15BrF4N2S B2871473 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226449-70-2

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2871473
CAS No.: 1226449-70-2
M. Wt: 507.34
InChI Key: SIHQRKGDWZSQCQ-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a complex organic compound featuring a unique imidazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions:

    Formation of the Imidazole Core: The imidazole ring can be synthesized via a condensation reaction between an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Substitution Reactions:

    Thioether Formation: The 4-fluorobenzylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the aromatic rings or the imidazole core, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (amines, thiols).

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Hydrogenated Derivatives: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Biological Probes: It can be used in the development of fluorescent probes for imaging biological systems.

Industry

    Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

    Polymer Science: Potential use in the development of new polymers with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like trifluoromethyl and bromophenyl can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
  • 5-(4-bromophenyl)-2-((4-methylbenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Uniqueness

The unique combination of substituents in 5-(4-bromophenyl)-2-((4-fluorobenzyl)thio)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole imparts distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-(4-bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrF4N2S/c24-18-8-6-16(7-9-18)21-13-29-22(31-14-15-4-10-19(25)11-5-15)30(21)20-3-1-2-17(12-20)23(26,27)28/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHQRKGDWZSQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrF4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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